molecular formula C22H26N2O2 B2473435 Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate CAS No. 2381212-56-0

Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate

Cat. No.: B2473435
CAS No.: 2381212-56-0
M. Wt: 350.462
InChI Key: CYYAMHBBMFTHJR-BGYRXZFFSA-N
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Description

Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate is a compound of interest in the fields of synthetic organic chemistry and medicinal chemistry. Its structure contains multiple ring systems and nitrogen atoms, suggesting it could have intriguing reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. One potential route could be:

  • Formation of the diazatricyclic core: Starting with a bicyclic compound, various reactions such as cyclization and amine introduction could lead to the formation of the diazatricyclic core.

  • Introduction of benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.

  • Tert-butyl ester formation: The tert-butyl group might be added through esterification or via a tert-butylating agent under suitable conditions.

Each step would require careful control of reaction conditions, such as temperature, solvents, and catalysts, to achieve the desired product in good yield.

Industrial Production Methods

Industrial production would likely use optimized versions of the laboratory synthetic routes, with a focus on maximizing yield and minimizing cost. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound may undergo oxidation reactions, especially at the benzyl position.

  • Reduction: The nitrogen atoms in the diazatricyclic system could be reduced under certain conditions.

  • Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromic acid could be used.

  • Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) might be employed.

  • Substitution: Depending on the position, reagents like alkyl halides or acyl chlorides could be utilized under suitable conditions (e.g., Lewis acid catalysts, solvents like dichloromethane).

Major Products

The specific products would depend on the reaction conditions but could include:

  • Oxidized derivatives, such as benzyl alcohol or benzaldehyde derivatives.

  • Reduced amine products from the diazatricyclic system.

  • Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[631

  • Chemistry: As a synthetic intermediate or as a ligand in coordination chemistry.

  • Biology: Could be studied for its effects on biological systems, particularly its potential as a scaffold for drug development.

  • Medicine: Investigated for potential therapeutic effects, particularly in areas like neurology or oncology.

  • Industry: May be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action for any biological effects would involve interaction with specific molecular targets, such as enzymes or receptors. The diazatricyclic core suggests it could mimic natural compounds that interact with the nervous system, while the tert-butyl group could modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate analogs: Similar compounds might have different substituents on the ring system.

  • Other diazatricyclic compounds: Compounds with similar core structures but different functional groups.

  • Benzylated nitrogen compounds: Other compounds with benzyl groups attached to nitrogen atoms in cyclic systems.

Uniqueness

This compound’s uniqueness lies in the specific arrangement of its functional groups and ring systems, which confer distinct reactivity and potential biological activity. Its precise configuration can offer unique interactions with biological targets, making it a promising candidate for further research.

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Properties

IUPAC Name

tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-22(2,3)26-21(25)24-19-14-23(13-16-9-5-4-6-10-16)15-20(24)18-12-8-7-11-17(18)19/h4-12,19-20H,13-15H2,1-3H3/t19-,20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYAMHBBMFTHJR-BGYRXZFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CN(CC1C3=CC=CC=C23)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CN(C[C@H]1C3=CC=CC=C23)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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